molecular formula C20H25N3O2 B1384768 tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate CAS No. 1048912-97-5

tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

Cat. No. B1384768
M. Wt: 339.4 g/mol
InChI Key: RIZMHDANSJWNSI-UHFFFAOYSA-N
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Description

“tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate” is a chemical compound with the CAS Number: 1048912-97-5 . It has a molecular weight of 339.44 . This compound is used in diverse scientific research due to its unique structure, which allows for innovative applications in various fields such as drug discovery, material science, and catalysis.


Molecular Structure Analysis

The linear formula of this compound is C20H25N3O2 . The InChI code for this compound is 1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 115 - 116 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Solid-Phase Synthesis and 3D Architectural Relevance : The compound has been involved in the traceless solid-phase synthesis of spiroquinazolines, which are notable for their unique 3D architectures and pharmacological relevance. This synthesis process uses a base-mediated tandem reaction, including C-arylation followed by cyclization into indazole oxides, and the formation of a 5-membered heterocycle accomplished by ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).

  • Crystallographic Analysis : In another study, the tert-butyl 4-methylpiperazine-1-carboxylate group of a related compound was analyzed using X-ray crystallography, revealing information about molecular conformation and dihedral angles in the molecule's structure (Anthal et al., 2018).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis of Bioactive Compounds : The compound serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, highlighting its significance in medicinal chemistry (Kong et al., 2016).

  • Catalytic Synthesis of Spiro Pyrrolo[1,2-a]quinoxalines : A metal-free catalytic strategy for synthesizing spiro pyrrolo[1,2-a]quinoxalines from related compounds demonstrates the compound's potential in producing structurally diverse and biologically significant molecules (Ni, Jiang, Qi, & Yan, 2019).

Potential in Drug Synthesis

  • Role in Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, using a related tert-butyl pyrazolospirolactam core, illustrates the compound's application in developing novel inhibitors with potential therapeutic benefits (Huard et al., 2012).

Safety And Hazards

The safety information available indicates that this compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZMHDANSJWNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 2
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 3
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 4
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Reactant of Route 5
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

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